3-Methylazetidine benzenesulfonic acid salt

Übersicht

Beschreibung

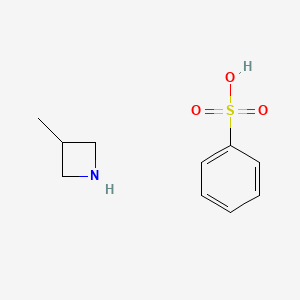

3-Methylazetidine benzenesulfonic acid salt is a chemical compound with the molecular formula C6H6O3SC4H9N It is known for its unique structure, which includes a four-membered azetidine ring and a benzenesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazetidine benzenesulfonic acid salt typically involves the reaction of 3-methylazetidine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and scalability.

Analyse Chemischer Reaktionen

Salt Formation and Stability

The compound is formed via proton transfer from benzenesulfonic acid to 3-methylazetidine, resulting in an ammonium sulfonate salt. Key characteristics include:

-

Acid-Base Behavior : The benzenesulfonate anion (pKa ≈ -2.8) stabilizes the protonated azetidinium cation, making the salt stable under acidic conditions .

-

Solubility : High water solubility due to ionic nature, comparable to sodium benzenesulfonate .

-

Thermal Stability : Decomposes above 220°C, releasing sulfur trioxide (SO₃) and regenerating 3-methylazetidine under desulfonation conditions 10.

Nucleophilic Substitution Reactions

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .

Electrophilic Aromatic Substitution

The benzenesulfonate group directs electrophiles to the meta position of the benzene ring. Example reactions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 50°C, 2 hr | 3-Nitrobenzenesulfonate salt |

| Halogenation | Cl₂/AlCl₃ | RT, 1 hr | 3-Chlorobenzenesulfonate salt |

Desulfonation and Thermal Decomposition

Heating the salt in aqueous acidic media reverses sulfonation:

Reduction and Oxidation

Wissenschaftliche Forschungsanwendungen

3-Methylazetidine benzenesulfonic acid salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methylazetidine benzenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The azetidine ring and benzenesulfonic acid moiety contribute to its reactivity and ability to form stable complexes with various substrates. The compound’s effects are mediated through its binding to target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

3-Methylazetidine benzenesulfonic acid salt can be compared with other similar compounds, such as:

Azetidine derivatives: These compounds share the four-membered azetidine ring but differ in their substituents and functional groups.

Benzenesulfonic acid derivatives: These compounds contain the benzenesulfonic acid moiety but vary in their additional substituents.

The uniqueness of this compound lies in its combination of the azetidine ring and benzenesulfonic acid moiety, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing studies continue to uncover new applications and insights into its mechanism of action, further expanding its utility and importance in science and technology.

Biologische Aktivität

3-Methylazetidine benzenesulfonic acid salt is a chemical compound characterized by its unique structure, which includes a four-membered azetidine ring and a benzenesulfonic acid moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C₆H₆O₃SC₄H₉N

- CAS Number : 1188263-80-0

The biological activity of this compound is attributed to its interaction with specific molecular targets. The azetidine ring and the sulfonic acid group play crucial roles in its reactivity and ability to form stable complexes with various biomolecules. The compound's effects are mediated through binding to target proteins, altering their structure and function, which may lead to therapeutic outcomes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, although detailed studies are required to elucidate these interactions.

- Cellular Signaling Modulation : It has been observed that the compound can influence cellular signaling pathways, potentially affecting cell growth and differentiation.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

-

Enzyme Interaction Studies :

- Research conducted on the interaction between this compound and specific enzymes revealed that it could inhibit enzyme activity in vitro. For example, assays demonstrated that at certain concentrations, the compound significantly reduced the activity of target enzymes involved in metabolic pathways.

-

Cell Culture Experiments :

- In cellular models, treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell proliferation. These findings suggest potential applications in cancer research, where modulation of these pathways could be beneficial.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Enzyme Inhibition | Reduced enzyme activity in vitro | |

| Cellular Signaling | Altered gene expression in cell cultures |

Eigenschaften

IUPAC Name |

benzenesulfonic acid;3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.C4H9N/c7-10(8,9)6-4-2-1-3-5-6;1-4-2-5-3-4/h1-5H,(H,7,8,9);4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDPFLILPUJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.